molecular formula C23H26N4O4S B2724559 N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 891112-82-6

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Katalognummer: B2724559
CAS-Nummer: 891112-82-6
Molekulargewicht: 454.55
InChI-Schlüssel: RFBWJEFZJWZLIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 1,3,4-oxadiazole core substituted with a 2,4-dimethylphenyl group at position 3. The benzamide moiety at position 2 is modified with a 4-((3-methylpiperidin-1-yl)sulfonyl) group. The 1,3,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the sulfonamide-piperidine moiety enhances solubility and target binding.

Eigenschaften

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-15-6-11-20(17(3)13-15)22-25-26-23(31-22)24-21(28)18-7-9-19(10-8-18)32(29,30)27-12-4-5-16(2)14-27/h6-11,13,16H,4-5,12,14H2,1-3H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBWJEFZJWZLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic organic compound that belongs to the oxadiazole class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. The unique structural features of this compound may enhance its biological efficacy compared to simpler analogs.

Structural Characteristics

The structure of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide can be summarized as follows:

Component Description
Oxadiazole RingA five-membered ring containing two nitrogen atoms and three carbon atoms, known for diverse biological activity.
Dimethylphenyl GroupA substituted phenyl group that may influence the lipophilicity and interaction with biological targets.
Piperidine SulfonamideA piperidine ring attached to a sulfonamide group that can enhance solubility and biological activity.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Anticancer Activity

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide has shown potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism of Action
Mia PaCa-210.5Induction of apoptosis via mitochondrial pathway
PANC-18.7Inhibition of cell cycle progression

These results suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells, making it a candidate for further development as an anticancer drug.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

These findings indicate that N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide possesses significant antimicrobial activity, particularly against Staphylococcus aureus.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The oxadiazole ring is known for its ability to interact with various biological targets due to its electron-deficient nature. Modifications in the phenyl groups and the incorporation of the piperidine moiety enhance the compound's solubility and bioavailability.

Researchers have established a SAR model which suggests that:

  • Electron-withdrawing groups on the phenyl ring improve anticancer potency.
  • Alkyl substitutions on the piperidine ring enhance antimicrobial activity.

Case Studies

Several studies have focused on the synthesis and evaluation of related oxadiazole derivatives which highlight the importance of structural modifications:

  • Synthesis and Evaluation of Oxadiazole Derivatives : A study synthesized various oxadiazole derivatives and evaluated their anticancer activities against multiple cell lines. The results indicated that compounds with similar structural features to N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide exhibited significant cytotoxicity .
  • Antimicrobial Activity Assessment : Another investigation assessed a series of oxadiazole compounds for their antimicrobial properties using disk diffusion methods. Compounds with similar sulfonamide linkages demonstrated enhanced activity against both gram-positive and gram-negative bacteria .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , making it a potential candidate for the development of new antibiotics. The oxadiazole moiety is known to enhance the antimicrobial efficacy against various gram-positive and gram-negative bacteria .

Anticancer Potential

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide has shown promising results in anticancer studies . It appears to inhibit specific enzymes involved in cancer cell proliferation, suggesting a mechanism that could lead to its use as an anticancer agent .

Anti-inflammatory Effects

The compound also displays anti-inflammatory activity , which can be beneficial in treating conditions characterized by inflammation. This effect is attributed to its ability to modulate inflammatory pathways at the molecular level .

Polymer Synthesis

In materials science, N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide can be utilized in the synthesis of advanced polymers. Its unique chemical properties allow for the creation of materials with specific functionalities such as enhanced conductivity and fluorescence.

Development of Functional Materials

The compound's ability to form stable complexes with metals positions it as a candidate for developing functional materials used in electronics and photonics. These applications leverage its chemical stability and reactivity under various conditions .

Pesticide Development

This compound can serve as a precursor for synthesizing new pesticides and herbicides. Its structural features enable it to provide protection against various agricultural pests and weeds, contributing to sustainable agricultural practices .

Case Studies and Research Findings

Several studies have highlighted the efficacy of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide in various applications:

  • Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anticancer Activity : In vitro evaluations revealed that this compound could effectively inhibit cancer cell lines through apoptosis induction mechanisms .
  • Polymer Research : Research into polymer applications showed that incorporating this compound into polymer matrices improved thermal stability and mechanical properties significantly compared to traditional polymers.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table compares key structural features and biological activities of the target compound with analogues:

Compound Name Oxadiazole Substituent Benzamide Substituent Key Functional Groups Reported Bioactivity Molecular Weight (g/mol) Reference
Target Compound 2,4-Dimethylphenyl 4-((3-Methylpiperidin-1-yl)sulfonyl) Oxadiazole, Sulfonamide, Piperidine Not yet reported ~500 (estimated) N/A
Compound 8a () Piperidin-3-yl (4-methoxyphenylsulfonyl) 2-(Thio)-N-(2,4-dimethylphenyl)propanamide Thioether, Methoxyphenyl, Propanamide LOX inhibition (IC50 data pending) ~550 (estimated)
LMM5 () (4-Methoxyphenyl)methyl 4-(Benzyl(methyl)sulfamoyl) Sulfamoyl, Methoxybenzyl Antifungal (C. albicans) ~520 (estimated)
N-[5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)... () 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl 4-(4-Methylpiperidin-1-yl)sulfonyl Dihydrodioxin, Piperidine Not reported ~500 (calculated)
N-[5-(5-Chlorothiophen-2-yl)... () 5-Chlorothiophen-2-yl 4-(Piperidin-1-yl)sulfonyl Chlorothiophene, Piperidine Not reported ~480 (calculated)

Key Observations :

  • The 3-methylpiperidine sulfonamide group offers conformational rigidity compared to 4-methylpiperidine () or morpholine (), influencing binding pocket compatibility.
  • Functional Group Contributions: Thioether linkages (Compound 8a, ) improve lipophilicity but may reduce metabolic stability compared to direct sulfonamide bonds in the target compound .

Physicochemical Properties

  • Melting Points : Analogues with 2,4-dimethylphenyl groups (e.g., ’s 7e) exhibit melting points of 134–178°C, consistent with the target compound’s expected solid-state stability .
  • Purity : Compounds in achieved >95% purity via HPLC, suggesting the target compound could be synthesized with similar rigor .
  • Solubility : The 3-methylpiperidine sulfonamide group likely enhances aqueous solubility compared to dipropylsulfamoyl () or morpholine () derivatives .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Formation of the 1,3,4-oxadiazole ring via cyclization of hydrazide intermediates under reflux conditions with POCl₃ or other dehydrating agents .
  • Sulfonylation of the benzamide core using 3-methylpiperidine sulfonyl chloride, requiring precise pH control (8–9) and inert atmospheres to avoid side reactions .
  • Purification via chromatography (e.g., silica gel) or recrystallization from methanol/water mixtures to achieve >95% purity . Key parameters: Temperature (90–100°C), solvent choice (acetonitrile or DMSO), and catalysts (triethylamine for sulfonylation) .

Q. How can researchers confirm the structural integrity of this compound?

Advanced analytical techniques are essential:

  • NMR spectroscopy : Confirm substituent positions (e.g., 2,4-dimethylphenyl protons at δ 2.2–2.5 ppm, sulfonyl group at δ 3.1–3.3 ppm) .
  • Mass spectrometry : Molecular ion peak ([M+H]⁺) should match the theoretical molecular weight (C₂₃H₂₅N₃O₃S: 423.53 g/mol) .
  • HPLC : Purity >95% with retention time consistency .

Q. What preliminary assays are recommended to evaluate its biological activity?

Initial screens should focus on:

  • Antimicrobial activity : Kirby-Bauer disc diffusion against S. aureus and E. coli .
  • Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve its efficacy?

  • Substituent variation : Compare analogs with modifications to the oxadiazole ring (e.g., 4-chlorophenyl vs. 2,4-dimethylphenyl) and sulfonamide groups (e.g., piperidine vs. morpholine) .
  • Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA) to correlate logP, polar surface area, and IC₅₀ values .
  • Metabolic stability : Assess hepatic microsomal degradation to identify labile sites for modification .

Q. What strategies resolve contradictions in reported biological data across studies?

  • Assay standardization : Ensure consistent cell lines (e.g., ATCC-certified), solvent controls (DMSO <0.1%), and replicate numbers (n ≥ 3) .
  • Orthogonal validation : Confirm antitumor activity via both apoptosis assays (Annexin V) and caspase-3 activation .
  • Data normalization : Use Z-factor analysis to account for variability in high-throughput screens .

Q. How to design molecular docking studies to predict target interactions?

  • Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase IX) or oxadiazole-interacting kinases (e.g., EGFR) .
  • Software tools : Use AutoDock Vina or Schrödinger Suite for docking, validated with crystallographic data (PDB ID: 4Z0P for sulfonamide complexes) .
  • Binding energy analysis : Calculate ΔG values (< −8 kcal/mol suggests strong affinity) and validate with mutagenesis studies .

Methodological Challenges and Solutions

Q. How to address low yields during the sulfonylation step?

  • Optimize stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to benzamide precursor .
  • Solvent effects : Switch from THF to dichloromethane to improve solubility .
  • Catalyst screening : Test alternatives to triethylamine (e.g., DMAP) for enhanced reaction rates .

Q. What techniques mitigate impurities in the final product?

  • Gradient HPLC : Employ a C18 column with acetonitrile/water (70:30 to 90:10) to isolate the target compound .
  • Recrystallization : Use methanol/ether mixtures for higher purity crystals .
  • Mass-directed purification : Combine LC-MS for real-time impurity tracking .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.